molecular formula C15H13ClO4S B1401555 Ethyl 4-(4-chlorophenyl)sulfonylbenzoate CAS No. 65082-46-4

Ethyl 4-(4-chlorophenyl)sulfonylbenzoate

Cat. No.: B1401555
CAS No.: 65082-46-4
M. Wt: 324.8 g/mol
InChI Key: NMLCKGRLTLGYAX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)sulfonylbenzoate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it valuable in various fields, including pharmaceuticals, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)sulfonylbenzoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl 4-hydroxybenzoate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+ethyl 4-hydroxybenzoateEthyl 4-(4-chlorobenzene-1-sulfonyl)benzoate\text{4-chlorobenzenesulfonyl chloride} + \text{ethyl 4-hydroxybenzoate} \rightarrow \text{this compound} 4-chlorobenzenesulfonyl chloride+ethyl 4-hydroxybenzoate→Ethyl 4-(4-chlorobenzene-1-sulfonyl)benzoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)sulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)sulfonylbenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)sulfonylbenzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)sulfonylbenzoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-methylbenzenesulfonyl)benzoate: Similar structure but with a methyl group instead of a chlorine atom.

    Ethyl 4-(4-bromobenzenesulfonyl)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.

    Ethyl 4-(4-nitrobenzenesulfonyl)benzoate: Similar structure but with a nitro group instead of a chlorine atom.

The uniqueness of this compound lies in its specific chemical properties imparted by the chlorine atom, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4S/c1-2-20-15(17)11-3-7-13(8-4-11)21(18,19)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLCKGRLTLGYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20793922
Record name Ethyl 4-(4-chlorobenzene-1-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65082-46-4
Record name Ethyl 4-(4-chlorobenzene-1-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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